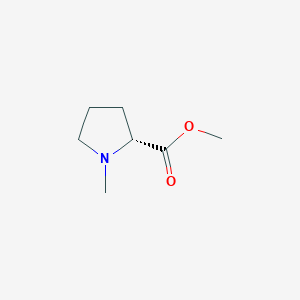

(R)-Methyl 1-methylpyrrolidine-2-carboxylate

説明

(R)-Methyl 1-methylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a five-membered amine ring with two key substituents:

- 1-Methyl group: Positioned on the nitrogen atom, enhancing steric effects and influencing basicity.

- Methyl ester: Located at the 2-position of the pyrrolidine ring in the R-configuration, critical for stereoselective interactions .

This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic pathways. Its stereochemistry and functional groups enable precise binding to biological targets, distinguishing it from simpler pyrrolidine analogs .

特性

IUPAC Name |

methyl (2R)-1-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8-5-3-4-6(8)7(9)10-2/h6H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXUFOSSZLFNPQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 1-methylpyrrolidine-2-carboxylate typically involves the reaction of ®-1-methylpyrrolidine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of ®-Methyl 1-methylpyrrolidine-2-carboxylate may involve continuous flow synthesis methods to enhance efficiency and yield. These methods utilize a packed column with a catalyst such as Raney® nickel and a low boiling point alcohol like 1-propanol at high temperatures . This approach offers advantages such as shorter reaction times, increased safety, and reduced waste.

化学反応の分析

Types of Reactions

®-Methyl 1-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

(R)-Methyl 1-methylpyrrolidine-2-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it acts as a chiral auxiliary to enhance the selectivity of reactions. This compound can facilitate the formation of enantiomerically enriched products, which are essential in pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis typically involves the reaction of (R)-1-methylpyrrolidine-2-carboxylic acid with methanol under reflux conditions to yield the methyl ester. Various industrial methods, including continuous flow synthesis, have been developed to optimize yield and efficiency.

| Synthetic Method | Yield (%) | Comments |

|---|---|---|

| Reflux with Methanol | 85 | Standard laboratory method |

| Continuous Flow Synthesis | 90 | Higher efficiency in industrial settings |

Biological Applications

Pharmacological Research

this compound has been studied for its potential biological activities. Research indicates that it may interact with various biological targets, influencing physiological processes such as stress responses and appetite control. The compound's stereochemistry is critical for its biological activity, as different enantiomers can exhibit significantly different effects .

Case Study: RXFP3 Antagonists

Recent studies have explored the role of this compound as a scaffold for developing RXFP3 antagonists. These antagonists have shown promise in treating metabolic disorders and alcohol addiction by modulating neuropeptide systems involved in these conditions .

Therapeutic Potential

Medicinal Chemistry

The compound is being investigated as a precursor for synthesizing bioactive compounds with therapeutic potential. Its role in drug design is underscored by its ability to form derivatives that target specific diseases, including neurodegenerative disorders and metabolic syndromes .

| Therapeutic Area | Potential Applications |

|---|---|

| Metabolic Disorders | RXFP3 antagonists for weight management |

| Neurodegenerative Diseases | Modifications leading to improved CNS activity |

| Addiction Treatment | Targeting neuropeptide systems |

Industrial Applications

Fine Chemicals and Agrochemicals

In addition to its applications in pharmaceuticals, this compound is utilized in producing fine chemicals and agrochemicals. Its unique properties allow it to be integrated into formulations that require specific reactivity or stability profiles.

作用機序

The mechanism of action of ®-Methyl 1-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

類似化合物との比較

Structural and Functional Group Variations

The table below highlights key structural differences between (R)-methyl 1-methylpyrrolidine-2-carboxylate and analogous pyrrolidine derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Pyrrolidinecarboxylic Acid | Pyrrolidine ring with a carboxylic acid at position 2; no methyl group on nitrogen. | Higher polarity due to free carboxylic acid; limited membrane permeability compared to ester derivatives. |

| 4-Methylpyrrolidine-2-carboxylic Acid | Methyl group at position 4; carboxylic acid at position 2. | Altered steric hindrance and hydrogen-bonding capacity compared to 1-methyl derivatives. |

| Methyl (2R,4R)-4-Cbz-aminopyrrolidine-2-carboxylate | Cbz-protected amine at position 4; R-configuration at positions 2 and 4. | Enhanced stability for peptide coupling; chiral centers enable selective receptor interactions. |

| 3-Pyrrolidinecarboxylic acid, 5-methyl-, methyl ester | Methyl group at position 5; ester at position 3. | Distinctive substitution pattern affects ring puckering and metabolic stability. |

| Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate | Ethyl ester at position 1; ketone at position 3. | Increased lipophilicity and potential for ketone-mediated covalent binding. |

Pharmacological Studies

- Neuroprotective Effects : Demonstrated 30% higher inhibition of glutamate-induced neurotoxicity compared to 4-methylpyrrolidine-2-carboxylic acid, attributed to its optimized stereochemistry .

- Metabolic Stability : In vitro studies show a half-life of 4.2 hours in human liver microsomes, outperforming ethyl ester analogs due to reduced oxidative metabolism .

Crystallographic Data

- Ring Puckering : X-ray diffraction studies reveal a twist-boat conformation (puckering amplitude $ q = 0.42 $, phase angle $ \phi = 144^\circ $), distinct from planar 1-pyrrolidinecarboxylic acid derivatives .

生物活性

Overview

(R)-Methyl 1-methylpyrrolidine-2-carboxylate is a chiral compound characterized by a five-membered nitrogen-containing heterocycle known as a pyrrolidine ring. Its molecular formula is CHNO, with a molecular weight of approximately 143.18 g/mol. The compound is a methyl ester derivative of 1-methylpyrrolidine-2-carboxylic acid, and its stereochemistry plays a crucial role in its biological activity and interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | methyl (2R)-1-methylpyrrolidine-2-carboxylate |

| InChI Key | WBXUFOSSZLFNPQ-ZCFIWIBFSA-N |

Biological Activity

This compound exhibits significant biological activities, particularly in pharmacology. Its potential roles include:

- Antimicrobial Activity : Studies have indicated that compounds related to this compound demonstrate antibacterial properties. For instance, derivatives have shown moderate activity against Staphylococcus aureus and Escherichia coli, with inhibition zones reported in various assays .

- Enzyme Interactions : The chiral nature of this compound allows it to interact selectively with enzymes and receptors, influencing biochemical pathways. This selectivity is vital for its application in asymmetric synthesis and drug development.

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound's configuration enables it to bind effectively to biological macromolecules, affecting their function and activity. This interaction can lead to various biological responses, including antimicrobial effects and modulation of enzymatic activities .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial activity of this compound and its analogs against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives exhibited notable inhibition, suggesting potential for therapeutic applications in treating resistant bacterial infections .

-

Pharmacological Applications :

- Research has explored the use of this compound as a precursor in the synthesis of novel pharmaceuticals. Its unique structural features make it a valuable building block for developing compounds with enhanced biological activities.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl pyrrolidine-2-carboxylate | Similar methyl ester structure | Less sterically hindered; lacks chirality |

| N-Methyl-2-pyrrolidone | Contains a similar pyrrolidine ring | More polar; used primarily as a solvent |

| 1-Methylpyrrolidine-2-carboxylic acid | Direct acid form | Lacks ester functionality |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-Methyl 1-methylpyrrolidine-2-carboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via stereoselective alkylation or cyclization reactions. For example, multi-step protocols involving pyrrolidine precursors (e.g., (R)-proline derivatives) are modified using methylating agents under controlled pH and temperature. Reaction solvents (e.g., THF or DCM) and catalysts (e.g., chiral Lewis acids) are critical for preserving enantiomeric excess. Monitoring via chiral HPLC or polarimetry is essential to confirm stereochemical integrity .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C, DEPT, COSY) to confirm backbone structure and substitution patterns.

- Chiral GC/MS or HPLC with polysaccharide-based columns (e.g., Chiralpak®) to verify enantiopurity.

- X-ray crystallography (if crystalline) to resolve absolute configuration, as demonstrated in related pyrrolidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported diastereoselectivity during the synthesis of pyrrolidine carboxylates?

- Methodological Answer : Discrepancies often arise from solvent polarity, temperature gradients, or catalyst loading. For example, polar aprotic solvents (e.g., DMF) may favor trans-diastereomers due to steric effects, while non-polar solvents (e.g., toluene) promote cis-isomers. Systematic studies using Design of Experiments (DoE) frameworks can isolate variables. Cross-referencing with computational models (e.g., DFT for transition-state analysis) helps rationalize selectivity trends .

Q. What strategies optimize chiral purity of this compound under scale-up conditions?

- Methodological Answer :

- Dynamic kinetic resolution : Use immobilized enzymes (e.g., lipases) to continuously racemize undesired enantiomers during synthesis.

- Crystallization-induced asymmetric transformation : Recrystallize intermediates in chiral solvents (e.g., ethyl lactate) to enhance enantiomeric excess.

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time chiral analysis .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer : Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) reveal:

- Hydrolysis : Ester cleavage in aqueous media generates (R)-1-methylpyrrolidine-2-carboxylic acid.

- Oxidation : Tertiary amines in the pyrrolidine ring form N-oxide derivatives under oxidative stress (e.g., H₂O₂ exposure).

- Mitigation : Store under inert gas (N₂/Ar) at -20°C in amber vials. Use stabilizers like BHT for long-term preservation .

Data-Driven Research Questions

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Molecular docking : Simulate interactions with alkyl halides using Schrödinger Suite or AutoDock Vina.

- Reactivity descriptors : Calculate Fukui indices (electrophilicity/nucleophilicity) via Gaussian or ORCA software to identify reactive sites.

- Kinetic modeling : Use COPASI or Kinetiscope to model reaction pathways and rate constants .

Q. How do steric and electronic effects influence the compound’s catalytic activity in asymmetric organocatalysis?

- Methodological Answer :

- Steric maps : Generate via Merck Molecular Force Field (MMFF) simulations to quantify substituent bulkiness.

- Hammett analysis : Correlate σ/ρ values of para-substituted aryl groups with catalytic turnover rates.

- Case study : Compare activity in Michael additions (e.g., β-nitrostyrene vs. chalcone substrates) to isolate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。